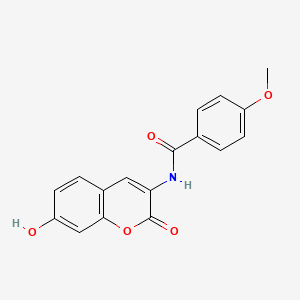

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class .

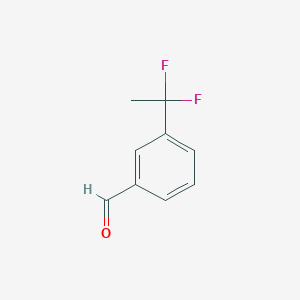

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzopyrone nucleus, characteristic of coumarin, and a methoxybenzamide group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Bio-Evaluation of Derivatives

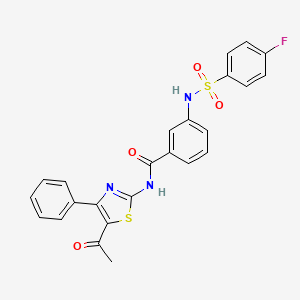

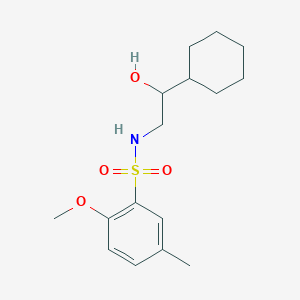

Research has been conducted on novel derivatives synthesized from the core structure related to "N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide." These compounds have been tested for various biological activities including antimicrobial, antifungal, and antimalarial activities. The synthesis involves complex chemical reactions leading to the formation of compounds with potential biological applications. For instance, derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide were synthesized and showed promising results in preliminary bio-evaluation tests (Shah et al., 2016).

Antibacterial Effects and Synthesis of New Derivatives

Another study focused on the organic synthesis of new derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity. These compounds were synthesized and characterized using various analytical methods, highlighting the chemical versatility of the chromen-2-one core for developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Properties Exploration

Further investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the chemical structure of interest, revealed significant potential. These studies indicate the ability of such derivatives to scavenge free radicals, contributing to their antioxidant capacity. This property could be beneficial in designing drugs aimed at mitigating oxidative stress-related diseases (Stanchev et al., 2009).

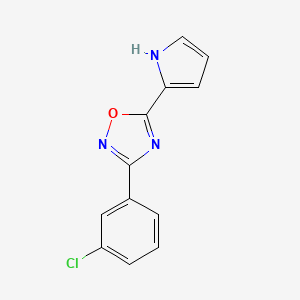

Novel Class of Potential Antibacterial and Antifungal Agents

The synthesis of new oxadiazole derivatives containing 2H-chromen-2-one moiety has been explored for their antibacterial and antifungal properties. These studies showcase the therapeutic potential of these derivatives in combating microbial infections, underscoring the significant bioactivity associated with the chromen-2-one structure (Mahesh et al., 2022).

GPR35 Agonist Potential

Some derivatives have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor, highlighting a novel application in receptor biology and potential therapeutic targeting. This discovery opens new avenues for research into GPR35's role in physiology and disease, with chromen-2-one derivatives serving as key tools (Thimm et al., 2013).

Eigenschaften

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-22-13-6-3-10(4-7-13)16(20)18-14-8-11-2-5-12(19)9-15(11)23-17(14)21/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGKTXNLARSZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)

![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)

![4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625652.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)

![2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2625658.png)

![6-(4-butoxyphenyl)-2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2625660.png)